molecular formula NaH<br>HNa B050883 Sodium hydride CAS No. 7646-69-7

Sodium hydride

Cat. No.: B050883
CAS No.: 7646-69-7
M. Wt: 23.9977 g/mol
InChI Key: BZKBCQXYZZXSCO-UHFFFAOYSA-N
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Description

Sodium hydride is an inorganic compound with the chemical formula NaH. It is a white to grey crystalline powder that is primarily used as a strong base in organic synthesis. This compound is a saline hydride, composed of sodium cations (Na⁺) and hydride anions (H⁻). It is highly reactive and must be handled with care, as it reacts violently with water to produce sodium hydroxide and hydrogen gas .

Mechanism of Action

Target of Action

Sodium hydride (NaH) is primarily used as a strong yet combustible base in organic synthesis . It is a saline (salt-like) hydride, composed of Na+ and H- ions . The primary targets of this compound are molecules that can be deprotonated, such as alcohols and amides .

Mode of Action

This compound acts as a Brønsted base, accepting protons from molecules and leaving behind negatively charged ions . For example, when this compound reacts with an alcohol, it forms an alkoxide ion . In the case of amides, this compound can function as a unique hydride donor .

Biochemical Pathways

This compound is involved in various biochemical pathways. For instance, it plays a role in the reduction of polar electrophiles . It can also participate in the deprotonation reactions in chemical synthesis . .

Pharmacokinetics

This compound is a highly reactive compound that reacts violently with water , and it is generally handled and used under controlled conditions in a laboratory or industrial setting.

Result of Action

The result of this compound’s action is the generation of deprotonated molecules and hydrogen gas . This can lead to various downstream effects, such as the formation of new compounds in a chemical reaction. For instance, when this compound reacts with ethanol, it forms sodium ethoxide and hydrogen .

Action Environment

The action of this compound is highly dependent on the environment. It reacts violently with water or humid air, producing heat and gas that can lead to a runaway reaction or even an explosion . Therefore, it must be handled with care in a dry, controlled environment. Its reactivity can also be influenced by the presence of other chemicals in the environment .

Biochemical Analysis

Biochemical Properties

Sodium hydride is a strong base and a powerful reducing agent, often used in organic synthesis . It can react with water and oxygen to produce hydrogen gas . In biochemical reactions, this compound can act as a proton acceptor, facilitating various reactions by accepting protons from molecules and thus altering their structure and function .

Cellular Effects

The specific effects of this compound on cellular processes are not well-documented. Sodium, as a key component of this compound, plays a crucial role in cellular functions. Sodium helps maintain fluid balance and is essential for normal nerve and muscle function . Any alteration in sodium levels can significantly impact cellular processes.

Molecular Mechanism

This compound’s primary role in biochemical reactions is as a strong base and reducing agent . It can accept protons from other molecules, facilitating various reactions and altering the structure and function of these molecules

Temporal Effects in Laboratory Settings

This compound can react violently with water, leading to a runaway reaction or even an explosion . This reaction generates heat and gas, which can pose a safety hazard in laboratory settings . Therefore, this compound must be handled with care, and its effects over time, including its stability, degradation, and long-term effects on cellular function, must be carefully monitored .

Metabolic Pathways

This compound does not directly participate in known metabolic pathways. Sodium, a component of this compound, plays a vital role in several metabolic processes, including nerve impulse transmission and muscle contraction .

Transport and Distribution

Sodium, a component of this compound, is tightly regulated at all points of compartment separation, including the cortical distal nephron, comprising the distal convoluted tubule (DCT), connecting tubule (CNT), and cortical collecting duct (CCD) .

Subcellular Localization

Sodium channels, which are critical for electrical signaling in the central nervous system, have been found to have distinct subcellular localizations, including clustering of channels at the intercalated disk and along the lateral membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hydride can be synthesized by the direct reaction of sodium metal with hydrogen gas. The reaction is typically carried out at elevated temperatures (200-350°C) and under an inert atmosphere to prevent unwanted reactions with moisture or oxygen. The general reaction is as follows:

2Na+H22NaH2Na + H_2 \rightarrow 2NaH 2Na+H2​→2NaH

Industrial Production Methods: In industrial settings, this compound is often produced by dispersing metallic sodium in mineral oil and then introducing hydrogen gas. The reaction is carried out at temperatures between 220-350°C and under low pressure (0.001-0.02 MPa) to ensure the formation of this compound .

Types of Reactions:

    Reduction: this compound acts as a reducing agent in various organic reactions. For example, it can reduce carbonyl compounds to alcohols.

    Deprotonation: It is commonly used to deprotonate alcohols, amines, and other acidic hydrogen-containing compounds, forming the corresponding sodium salts.

    Substitution: this compound can participate in nucleophilic substitution reactions, where it generates nucleophiles that attack electrophilic centers.

Common Reagents and Conditions:

    Solvents: Reactions involving this compound are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent unwanted side reactions with water.

    Temperature: Most reactions are conducted at room temperature or slightly elevated temperatures to control the reactivity of this compound.

Major Products:

Scientific Research Applications

Chemistry: Sodium hydride is widely used in organic synthesis as a strong base for deprotonation reactions. It is also employed in the preparation of various organometallic compounds and as a reducing agent in the synthesis of complex organic molecules .

Biology and Medicine: While this compound itself is not commonly used in biological or medical applications due to its high reactivity, its derivatives and reaction products are of interest. For example, this compound is used in the synthesis of pharmaceuticals and other biologically active compounds.

Industry: In industrial applications, this compound is used in the production of fine chemicals, polymers, and as a desiccant to remove moisture from solvents and gases. It is also employed in the preparation of hydrogen storage materials and as a catalyst in various chemical processes .

Comparison with Similar Compounds

  • Lithium hydride (LiH)
  • Potassium hydride (KH)
  • Rubidium hydride (RbH)
  • Cesium hydride (CsH)

Comparison: Sodium hydride is similar to other alkali metal hydrides in its basicity and reactivity. it is unique in its balance of reactivity and stability. For example, lithium hydride is more reactive but less stable, while cesium hydride is less reactive but more stable. This compound’s intermediate properties make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

sodium;hydride
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InChI

InChI=1S/Na.H/q+1;-1
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InChI Key

BZKBCQXYZZXSCO-UHFFFAOYSA-N
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Canonical SMILES

[H-].[Na+]
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Molecular Formula

HNa, NaH
Record name SODIUM HYDRIDE
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DSSTOX Substance ID

DTXSID90893680
Record name Sodium hydride
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Molecular Weight

23.9977 g/mol
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Physical Description

Sodium hydride appears as a silvery to whitish powder or slurry in oil. Used to make other chemicals., Other Solid, Gray powder in oil with a kerosene odor; [CHRIS]
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Boiling Point

Very high. (USCG, 1999)
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Flash Point

Not Applicable. Oil is flammable. (USCG, 1999)
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Solubility

SOL IN MOLTEN SODIUM HYDROXIDE, INSOL IN CARBON DISULFIDE, CARBON TETRACHLORIDE, AMMONIA, BENZENE
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Density

0.92, DENSITY: 1.396; FORMS SODAMIDE @ MODERATE TEMP IN LIQ AMMONIA; GRAY-WHITE POWDER /COMMERCIAL PRODUCT/
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Color/Form

MICROCRYSTALLINE, WHITE TO BROWNISH-GRAY POWDER, SILVERY NEEDLES TURNING OFF-WHITE ON EXPOSURE TO AIR

CAS No.

7646-69-7, 15780-28-6
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Melting Point

DECOMP AT 800 °C
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Q & A

Q1: How does sodium hydride interact with its targets?

A1: this compound acts primarily as a strong base, abstracting acidic protons from a variety of molecules, including alcohols, amines, and even weakly acidic carbon acids [, , , ]. This deprotonation often serves as a crucial activation step for subsequent reactions, such as nucleophilic substitutions and additions.

Q2: Can this compound act as a reducing agent?

A2: Yes, in addition to its basicity, this compound can also function as a reducing agent, delivering a hydride ion (H-) to electron-deficient substrates [, , , ]. This property has been exploited in the reduction of unsaturated bonds like carbonyls, olefins, and acetylenes [].

Q3: Are there any unwanted side reactions associated with the dual nature of this compound?

A3: Yes, the dual role of this compound as both a base and a hydride source can lead to the formation of byproducts, especially in solvents like dimethylformamide or acetonitrile [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is NaH, and its molecular weight is 23.998 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, detailed rotational, rotational-vibrational, and rotational-vibrational-electronic line lists have been calculated for both NaH and NaD isotopologues []. These line lists are particularly valuable for astrophysical studies of exoplanet atmospheres, brown dwarfs, and cool stars.

Q6: What are the typical solvents used for reactions involving this compound?

A6: this compound is typically used in aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and diethyl ether, which are compatible with its strong basicity [, , , , , ]. It reacts violently with protic solvents like water and alcohols, releasing flammable hydrogen gas.

Q7: What precautions should be taken when handling this compound?

A7: this compound is highly reactive and should be handled with extreme care under an inert atmosphere, such as nitrogen or argon [, ]. Contact with moisture or air must be strictly avoided to prevent dangerous exothermic reactions and potential fires.

Q8: Can this compound be used as a catalyst in organic synthesis?

A8: While primarily used as a stoichiometric reagent, this compound can act as a catalyst in specific reactions, often in combination with transition metal complexes. For instance, it has been utilized as a co-catalyst with titanocene complexes for the hydrogenation of 1-hexene [].

Q9: What is the role of this compound in the synthesis of furo-1,3-oxazole derivatives?

A9: In the synthesis of furo-1,3-oxazole derivatives, this compound acts as a base, deprotonating α-bromo ketones, which facilitates their reaction with alkyl (aryl) isothiocyanates in the presence of a catalytic amount of Fe3O4 MNPs [].

Q10: What makes this compound useful in synthesizing protected 1,2- and 5,6-enopyranosides?

A10: this compound in hexamethylphosphoric triamide (HMPA) efficiently eliminates hydrogen halides and p-toluenesulfonic acid from sugar moieties at room temperature []. This method effectively produces elimination products in high yields, even from sterically hindered starting materials, demonstrating its versatility in carbohydrate chemistry.

Q11: Have computational methods been used to study this compound?

A11: Yes, density functional theory (DFT) calculations have been employed to investigate the crystal structure and hydrogen storage properties of this compound at various stoichiometries [].

Q12: How do computational studies contribute to understanding this compound's reactivity?

A12: DFT calculations have provided insights into the nucleophilic hydridic character of a this compound-iodide composite, revealing how this simple inorganic composite gains enhanced hydride donor reactivity []. Such studies contribute to a deeper understanding of this compound's reactivity and its potential applications.

Q13: Does particle size affect the reactivity of this compound?

A13: Yes, nanometric this compound exhibits significantly enhanced reactivity compared to its commercially available counterpart. This enhanced reactivity has been demonstrated in its effectiveness as a co-catalyst in the polymerization of methyl methacrylate with lanthanocene complexes [].

Q14: Are there safety concerns associated with handling this compound?

A14: Yes, this compound is a flammable solid that reacts violently with water, producing flammable hydrogen gas. Therefore, it requires careful handling and storage under an inert atmosphere, adhering to established safety protocols [].

Q15: What are some examples of how this compound is used under controlled conditions?

A15: The development of detailed action plans (DAPs) for handling this compound highlights the importance of carefully managed procedures for its safe use, especially in industrial settings []. These plans often involve the use of materials like damp sand and liquid nitrogen for safely containing and extinguishing potential this compound fires.

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